molecular formula C12H7F3O B6373450 5-(2,4-Difluorophenyl)-3-fluorophenol CAS No. 1261964-65-1

5-(2,4-Difluorophenyl)-3-fluorophenol

Cat. No.: B6373450
CAS No.: 1261964-65-1
M. Wt: 224.18 g/mol
InChI Key: VCWPTYWNGHBNKT-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-3-fluorophenol: is an organic compound characterized by the presence of fluorine atoms on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Difluorophenyl)-3-fluorophenol typically involves the use of organometallic derivatives and transition-metal-based catalysts. One common method is the cross-coupling reaction, where an organometallic derivative reacts with a substituted benzene in the presence of a transition-metal catalyst . This method ensures high regioselectivity and yield.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of partially or fully hydrogenated products.

    Substitution: Formation of substituted phenols with various functional groups.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit or modulate the activity of enzymes involved in various biological pathways .

Comparison with Similar Compounds

  • 5-(2,4-Difluorophenyl)-2-pyrimidinol
  • 2,4-Difluorophenyl isocyanate
  • 1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Comparison: Compared to similar compounds, 5-(2,4-Difluorophenyl)-3-fluorophenol is unique due to its specific substitution pattern on the phenyl ring. This pattern influences its reactivity and interaction with biological targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-(2,4-difluorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-1-2-11(12(15)6-8)7-3-9(14)5-10(16)4-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWPTYWNGHBNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684220
Record name 2',4',5-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-65-1
Record name 2',4',5-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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